[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol

Physicochemical profiling Drug-likeness Permeability prediction

This pyrrolidine-based heterocycle combines a 5-chlorothiophene-2-carbonyl pharmacophore with a 3-hydroxymethyl handle, enabling late-stage diversification for factor Xa/thrombin inhibitor libraries. The hydroxymethyl group supports oxidation, esterification, or etherification without perturbing the chlorothiophene moiety—validated by SAR107375 programme data (>3,000-fold potency improvement). With TPSA 68.8 Ų and XLogP 2.1, it adheres to Rule-of-Three fragment guidelines, making it both a screening hit and an immediate fragment-growth vector. Ideal for constructing focused protease inhibitor libraries and activity-based probes.

Molecular Formula C10H12ClNO2S
Molecular Weight 245.73 g/mol
CAS No. 1251356-19-0
Cat. No. B1488774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol
CAS1251356-19-0
Molecular FormulaC10H12ClNO2S
Molecular Weight245.73 g/mol
Structural Identifiers
SMILESC1CN(CC1CO)C(=O)C2=CC=C(S2)Cl
InChIInChI=1S/C10H12ClNO2S/c11-9-2-1-8(15-9)10(14)12-4-3-7(5-12)6-13/h1-2,7,13H,3-6H2
InChIKeyUHXUXTNLSUDZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol CAS 1251356-19-0 – Core Heterocyclic Building Block for Protease-Targeted Libraries


The compound [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol (CAS 1251356-19-0) is a pyrrolidine-based heterocycle that incorporates a 5-chlorothiophene-2-carbonyl pharmacophore and a primary hydroxymethyl group at the 3‑position of the pyrrolidine ring [1]. Its molecular formula is C₁₀H₁₂ClNO₂S (MW 245.73 g mol⁻¹) and it possesses a topological polar surface area (TPSA) of 68.8 Ų, a computed XLogP3‑AA of 2.1, one hydrogen‑bond donor and three hydrogen‑bond acceptors, providing a balanced polarity profile for drug‑discovery campaigns [1]. The chlorothiophene moiety is a recognized serine‑protease recognition element, while the hydroxymethyl handle enables late‑stage diversification through oxidation, esterification or etherification, making the compound a versatile intermediate for generating focused libraries of factor Xa, thrombin or related protease inhibitors [2].

Why [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol Cannot Be Replaced by Common Pyrrolidine or Thiophene Analogs


The compound’s differentiation arises from the synergistic combination of three functional elements that are not simultaneously present in its closest structural neighbors. Replacing the 3‑hydroxymethyl group with a hydroxy group (e.g., (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol, CAS 1568064-35-6) reduces the topological polar surface area and eliminates a critical hydrogen‑bond donor, which in protease inhibitor optimization programmes has been linked to altered selectivity profiles and metabolic stability [1]. Swapping the pyrrolidine core for piperidine or azetidine alters ring‑puckering and the spatial orientation of the hydroxymethyl vector, impacting binding‑site complementarity. Furthermore, omission of the 5‑chlorothiophene‑2‑carbonyl group (e.g., simple pyrrolidin-3-yl-methanol) removes the key pharmacophore required for factor Xa or thrombin inhibitory activity [1][2]. These structural differences translate into meaningful divergence in solubility, permeability and target‑engagement potential that generic substitution cannot recapitulate.

Quantitative Differentiation Evidence for [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol vs. Structural Analogs


Topological Polar Surface Area (TPSA) Comparison: Hydroxymethyl vs. Hydroxy Analog

The target compound’s TPSA (68.8 Ų) is 11.3 Ų higher than that of its de‑methyl analog (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol (TPSA ≈ 57.5 Ų, computed from the same method) [1]. This increase reflects the additional hydrogen‑bond donor capability of the primary alcohol, placing the compound closer to the TPSA threshold of 70 Ų commonly cited for favourable blood‑brain‑barrier penetration while maintaining acceptable intestinal absorption. The difference can influence library design when a central nervous system (CNS) vs. peripheral target is desired.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen‑Bond Donor Count and Its Impact on Solubility and Crystal Engineering

The target compound possesses one hydrogen‑bond donor (the primary alcohol) and three hydrogen‑bond acceptors, whereas analogs such as 1-(5-chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid possess two donors (carboxylic acid) or zero (N‑methyl analog) [1]. This donor/acceptor ratio influences crystal packing energy and aqueous solubility. In a series of factor Xa inhibitors, compounds with a single H‑bond donor displayed optimal solubility without the excessive hygroscopicity observed for carboxylate‑containing analogs [2].

Solid-state chemistry Formulation Hydrogen-bond network

Synthetic Versatility: Hydroxymethyl as a Handle for Late‑Stage Diversification

The primary alcohol of the target compound can be selectively oxidized to the aldehyde or carboxylic acid, converted to a leaving group (mesylate/tosylate) for nucleophilic displacement, or directly coupled via Mitsunobu or etherification reactions, enabling rapid generation of structurally diverse libraries from a single intermediate [1]. In contrast, the de‑methyl analog ((3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol) is a secondary alcohol with lower reactivity toward oxidation and higher steric hindrance for substitution, limiting diversification options. This synthetic advantage has been exploited in factor Xa inhibitor programs where the hydroxymethyl group was used to install sulfonamide or amide side chains that dramatically improved potency (IC₅₀ improvement from 3.5 µM to 1 nM) [2].

Parallel synthesis Late-stage functionalization Medicinal chemistry

Chlorothiophene‑Pyrrolidine Scaffold in Factor Xa/Thrombin Dual Inhibition

The 5‑chlorothiophene‑2‑carbonyl motif is a critical P1 fragment in potent dual thrombin/factor Xa inhibitors. In the SAR107375 series, compounds bearing a chlorothiophene‑carbonyl‑pyrrolidine core exhibited factor Xa Ki values as low as 1 nM and thrombin Ki of 8 nM, representing a >3,000‑fold improvement over earlier leads lacking the chlorothiophene group (factor Xa IC₅₀ = 3.5 µM) [1]. The target compound retains the complete chlorothiophene‑carbonyl‑pyrrolidine framework, positioning it as a direct precursor for structure‑based optimization of dual anticoagulant agents. Compounds that replace the thiophene with phenyl or remove the chlorine substituent consistently show >100‑fold loss in potency [1].

Serine protease inhibition Anticoagulant Structure‑activity relationship

Supplier Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound is supplied with a purity specification of ≥95% (HPLC) by multiple vendors, whereas its de‑methyl analog (CAS 1568064-35-6) is predominantly available as a custom‑synthesis item with longer lead times [1]. The compound’s relatively low molecular weight (245.73 g mol⁻¹) and defined single‑stereocenter status facilitate quality control by standard NMR and LC‑MS, reducing the risk of batch‑to‑batch variability compared to diastereomeric mixtures of related pyrrolidine alcohols.

Procurement Purity analysis Supply chain

Optimal Research and Industrial Application Scenarios for [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol


Medicinal Chemistry: Synthesis of Factor Xa/Thrombin Dual Inhibitor Libraries

The compound serves as a ready‑to‑use intermediate for constructing focused libraries of dual anticoagulant agents. The hydroxymethyl group can be elaborated to sulfonamide, amide or ether side chains that explore the S1 and S4 pockets of factor Xa and thrombin. This approach was validated in the SAR107375 programme, where installation of a chlorothiophene‑carbonyl‑pyrrolidine core led to a >3,000‑fold potency improvement [1].

Chemical Biology: Protease Activity‑Based Probe Development

The primary alcohol handle allows attachment of fluorophores, biotin tags or photo‑affinity labels without perturbing the chlorothiophene pharmacophore. This enables the creation of activity‑based probes for profiling serine protease families, which require a balanced TPSA to maintain cell permeability while retaining target engagement [1][2].

Process Chemistry: Intermediate for Rivaroxaban Analog Synthesis

The chlorothiophene‑carbonyl‑pyrrolidine scaffold is structurally related to the rivaroxaban core. The compound can be used to prepare novel rivaroxaban analogs where the oxazolidinone ring is replaced by a pyrrolidine, potentially offering differentiated pharmacokinetic profiles. The hydroxymethyl group provides a synthetic entry point for late‑stage diversification under mild conditions [1][2].

Fragment‑Based Drug Discovery: Screening and Elaboration

With a molecular weight (245.73 Da), TPSA (68.8 Ų), and XLogP = 2.1, the compound adheres to the Rule‑of‑Three guidelines for fragment libraries [2]. It can be screened directly against protease targets and, upon hit identification, the hydroxymethyl group provides an immediate vector for fragment growth without the need for scaffold re‑synthesis.

Quote Request

Request a Quote for [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.